
2,2'-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine is an organic compound that features a unique structure with two pyridine rings connected by a tetrathiadodecane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine typically involves the reaction of pyridine derivatives with a tetrathiadodecane precursor. One common method is the nucleophilic substitution reaction where pyridine is reacted with a tetrathiadodecane halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,2’-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the tetrathiadodecane chain can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the pyridine rings.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Alkylated or acylated pyridine derivatives.
科学的研究の応用
2,2’-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine has several applications in scientific research:
Coordination Chemistry: It can act as a ligand to form complexes with transition metals, which are studied for their catalytic properties.
Materials Science: The compound is explored for its potential in creating conductive polymers and other advanced materials.
Biological Studies: Its interactions with biological molecules are investigated for potential therapeutic applications.
Industrial Applications: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 2,2’-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. The sulfur atoms in the tetrathiadodecane chain can interact with metal ions, while the pyridine rings provide additional coordination sites. This dual functionality allows for the formation of stable and versatile metal complexes.
類似化合物との比較
Similar Compounds
2,2’-(2,5,8,11-Tetraoxadodecane-1,12-diyl)dipyridine: Similar structure but with oxygen atoms instead of sulfur.
2,2’-(2,5,8,11-Tetraazadodecane-1,12-diyl)dipyridine: Contains nitrogen atoms in place of sulfur.
Uniqueness
2,2’-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine is unique due to the presence of sulfur atoms, which impart distinct chemical properties such as higher reactivity towards oxidation and the ability to form strong metal-sulfur bonds. This makes it particularly useful in applications requiring robust and versatile ligands.
特性
CAS番号 |
151777-56-9 |
|---|---|
分子式 |
C18H24N2S4 |
分子量 |
396.7 g/mol |
IUPAC名 |
2-[2-[2-[2-(pyridin-2-ylmethylsulfanyl)ethylsulfanyl]ethylsulfanyl]ethylsulfanylmethyl]pyridine |
InChI |
InChI=1S/C18H24N2S4/c1-3-7-19-17(5-1)15-23-13-11-21-9-10-22-12-14-24-16-18-6-2-4-8-20-18/h1-8H,9-16H2 |
InChIキー |
KSPDXZDQASIVFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CSCCSCCSCCSCC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


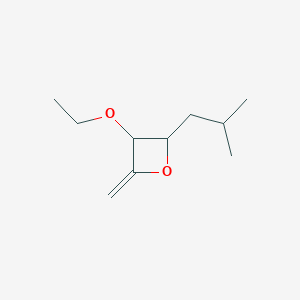
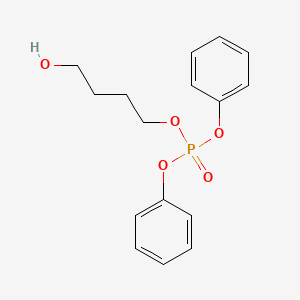
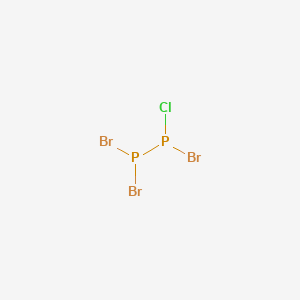
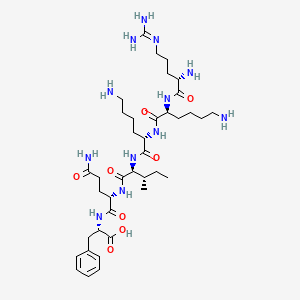
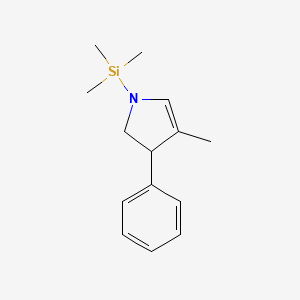
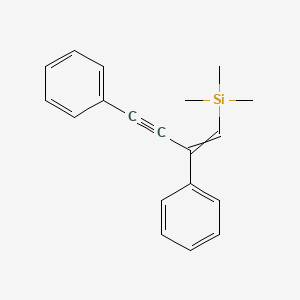

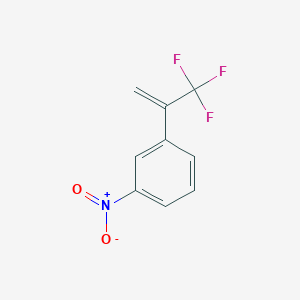




![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)
![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)
